molecular formula C11H8F2 B2912400 2-(Difluoromethyl)naphthalene CAS No. 140135-76-8

2-(Difluoromethyl)naphthalene

Cat. No. B2912400
CAS RN: 140135-76-8
M. Wt: 178.182
InChI Key: ZVBIWWNNFYJULG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)naphthalene is a chemical compound with the CAS Number: 140135-76-8 and Linear Formula: C11H8F2 . It has a molecular weight of 178.18 .


Molecular Structure Analysis

The molecular structure of 2-(Difluoromethyl)naphthalene is represented by the formula C11H8F2 . The average mass is 178.178 Da, and the monoisotopic mass is 178.059402 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Difluoromethyl)naphthalene are not available, it’s worth noting that naphthalene derivatives, in general, have been studied for their unique photophysical and chemical properties .


Physical And Chemical Properties Analysis

2-(Difluoromethyl)naphthalene has a density of 1.2±0.1 g/cm3, a boiling point of 254.7±25.0 °C at 760 mmHg, and a flash point of 88.8±11.0 °C . It has a molar refractivity of 49.3±0.3 cm3, and its molar volume is 151.5±3.0 cm3 .

Scientific Research Applications

Supramolecular Chemistry and Sensors

Naphthalene diimides (NDIs), closely related to 2-(Difluoromethyl)naphthalene, have significant applications in supramolecular chemistry and as sensors. They have been utilized in host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, and in the creation of ion-channels through ligand gating. NDIs are also used as gelators for sensing aromatic systems (Kobaisi et al., 2016).

Catalysis and Medicinal Applications

In catalysis, naphthalene diimides engage in anion-π interactions. Moreover, their intercalations with DNA have implications in medicinal applications. This versatility stems from their electronic properties and the capacity for structural modifications (Bhosale et al., 2008).

Atmospheric Chemistry

2-(Difluoromethyl)naphthalene and related compounds, like naphthalene, are reactive in the atmosphere under urban conditions, primarily undergoing reactions with hydroxyl radicals. These reactions lead to various products, including ring cleavage species, which have implications for environmental and atmospheric chemistry (Sasaki et al., 1997).

Biodegradation Research

Stable isotope probing (SIP), a method used in biodegradation research, has been employed to study naphthalene catabolism in complex microbial environments. This research is pivotal in understanding the microbial breakdown of aromatic hydrocarbons like naphthalene in natural settings (Wackett, 2004).

Photophysical Studies and Fluorescence Applications

Naphthalene diimides, including derivatives like 2-(Difluoromethyl)naphthalene, are widely used in photophysical studies. They are developed to be highly fluorescent and functionalized for various applications, such as in fluorescence-based information readouts in chemistry, biology, and medicine (Maniam et al., 2019).

Detection and Analysis in Environmental Sciences

The derivatives of naphthalene, including 2-(Difluoromethyl)naphthalene, are employed in environmental science for the detection and analysis of pollutants. Their reactions and transformation products in the atmosphere provide insight into air quality and pollutant behavior (Bunce et al., 1997).

Anaerobic Degradation

Research on anaerobic naphthalene degradation, relevant to 2-(Difluoromethyl)naphthalene, focuses on its oxidation and the identification of metabolites. This is crucial for understanding the environmental fate and breakdown of such aromatic compounds (Meckenstock et al., 2000).

Safety and Hazards

Specific safety and hazard information for 2-(Difluoromethyl)naphthalene is not available from the sources I found .

Future Directions

The field of difluoromethylation, which includes compounds like 2-(Difluoromethyl)naphthalene, has seen significant advances in recent years . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

properties

IUPAC Name

2-(difluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBIWWNNFYJULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)naphthalene

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